(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the Boc source and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.
Scientific Research Applications
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to mimic certain biological molecules.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
- tert-Butyl nitrite
- tert-Butyldimethylsilyl (TBDMS)
Uniqueness
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of functional groups .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m1/s1 |
InChI Key |
JXQDNPABVJXKMH-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.